REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH:2]=[CH2:3].[CH:5]1([CH:11]=O)[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1.[BH3-]C#N.[Na+].Cl>O.CO>[CH2:1]([NH:4][CH2:11][CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)[CH:2]=[CH2:3] |f:2.3|
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
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Smiles
|
O
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
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C(C=C)N
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
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C1(CCCCC1)C=O
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
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[BH3-]C#N.[Na+]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Monitor the reaction by thin layer chromatography
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Type
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EXTRACTION
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Details
|
extract once with 200 mL of Et2O
|
Type
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ADDITION
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Details
|
Add 1N NaOH to the aqueous solution until it
|
Type
|
EXTRACTION
|
Details
|
extract 2 times with 200 mL of Et2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic phase over Na2SO4
|
Type
|
FILTRATION
|
Details
|
Filter the drying agent
|
Type
|
CUSTOM
|
Details
|
evaporate the solvent in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
C(C=C)NCC1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |